Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of N-protected glycosides like Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves employing different N-protection strategies to enhance the efficiency of glycosylation reactions. For instance, Bednarczyk et al. (2013) explored the synthesis of differently N-protected 3,4,6-tri-O-acetyl-2-amino-2-deoxy-D-glucopyranosyl chlorides, which are crucial intermediates for further glycosylation reactions. The study highlights the application of these intermediates in the synthesis of glycoconjugates by testing various amine group protections, including phthaloyl (Phth) protections, underscoring the compound's relevance in synthesizing biologically significant molecules (Bednarczyk et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is critically assessed through crystallographic analysis, providing insights into their conformational dynamics and chemical behavior. For example, single-crystal X-ray diffraction analysis of 3,4,6-tri-O-acetyl-2-deoxy-2-tetrachlorophthalimido-β-D-glucopyranosyl chloride, a related compound, offers detailed information on the orientations of pyranose substituents and the planarity of the acetoxy and phthalimido groups. This analysis reveals the compound's structural properties, including mesomeric effects and the preference for the cis orientation of acetoxy groups in the crystal lattice, which are crucial for understanding its chemical reactivity and interactions (Bednarczyk et al., 2013).
Scientific Research Applications
Synthesis of Disaccharide Repeating Units
The compound has been used in the synthesis of disaccharide repeating units of peptidoglycan, demonstrating its utility in constructing complex carbohydrate structures. For example, it facilitated the synthesis of a fully protected [beta-D-GlcNPhth-(1----4)-MurNAc] methyl ester derivative, which is important for studying bacterial cell wall components (Kantoci, Keglević, & Derome, 1987).
Creation of Glycoprotein Hormone Models
Additionally, it has been instrumental in creating models of pituitary glycoprotein hormones. For instance, its use in synthesizing a peripheral trisaccharide sequence of lutropin highlights its role in the study of hormone structure and function (Nishimura & Kuzuhara, 1990).
Development of Analogues for Biological Studies
This compound has also been used to develop analogues of biological molecules. For instance, the synthesis of 2"-hydroxy, 4"-deoxy, and 4"-epi analogues of a terminal trisaccharide of globotetraose showcases its utility in modifying sugar molecules for specific scientific investigations (Nilsson, Wendler, & Magnusson, 1994).
Efficient Synthesis of Disaccharides
The compound has contributed to the efficient synthesis of disaccharides, as demonstrated by the synthesis of allyl and benzyl derivatives of glucopyranuronate trichloroacetimidates, showcasing its role in facilitating glycosylation reactions (Soliman, Bassily, El-Sokkary, & Nashed, 2003).
Exploration of N-Protected Glycosyl Chlorides
Exploration of differently N-protected glycosyl chlorides, where this compound served as a basis for creating various protected glucopyranosyl chlorides, illustrates its versatility in synthetic chemistry. This has implications for the synthesis of complex molecules, such as diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside, and contributes to the understanding of molecular orientations in crystal structures (Bednarczyk et al., 2013).
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO10/c1-10(23)29-9-15-17(30-11(2)24)18(31-12(3)25)16(21(28-4)32-15)22-19(26)13-7-5-6-8-14(13)20(22)27/h5-8,15-18,21H,9H2,1-4H3/t15-,16-,17-,18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOVFZQMJSRWNJ-PDOZGGDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550704 | |
Record name | Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate | |
CAS RN |
76101-13-8 | |
Record name | Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.